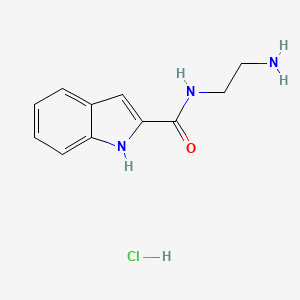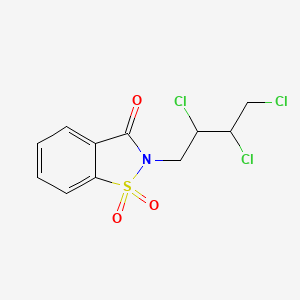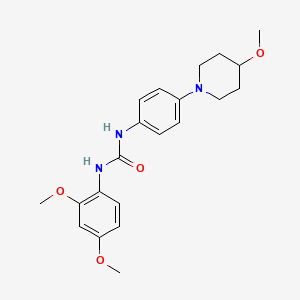
1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea is a derivative of diaryl urea, a class of compounds that have garnered interest in medicinal chemistry due to their potential as anticancer agents. Although the specific compound is not directly mentioned in the provided papers, the general class of diaryl ureas is discussed, with various derivatives being synthesized and evaluated for their biological activity, particularly as inhibitors of certain cancer cell lines.
Synthesis Analysis
The synthesis of related diaryl ureas involves several steps, including alkylation, debenzylation, amination, and selective acylation. For instance, the synthesis of 3-(3,5-dimethoxyphenyl) derivatives, which are structurally related to the compound of interest, was achieved by starting with 7-acetamido-2-tert-butylureas and proceeding through a series of chemical transformations . These methods could potentially be adapted to synthesize the compound by altering the substituents on the phenyl rings and the urea nitrogen.
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of two aromatic rings connected by a urea linkage. The specific electronic and steric properties of the substituents on these rings can significantly influence the biological activity of these compounds. For example, the presence of methoxy groups, as seen in the compound of interest, can affect the molecule's binding affinity to target proteins by altering its lipophilicity and potential for hydrogen bonding .
Chemical Reactions Analysis
Diaryl ureas can participate in various chemical reactions, particularly those involving their functional groups. The urea linkage is amenable to reactions with isocyanates to form substituted ureas, and the aromatic rings can undergo electrophilic substitution reactions depending on the nature of the substituents . These reactions are crucial for the structural modification of diaryl ureas to optimize their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy groups can increase the solubility of these compounds in organic solvents, which is beneficial for their application in medicinal chemistry. The antiproliferative activity of these compounds against various cancer cell lines is a key chemical property that has been evaluated, with some derivatives showing significant inhibitory effects .
Applications De Recherche Scientifique
Corrosion Inhibition
1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea, due to its structural resemblance with certain urea derivatives, may find applications in corrosion inhibition. Urea derivatives like 1,3,5-triazinyl ureas have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit a mixed mode of inhibition, confirmed by electrochemical polarizations, and their adsorption on the steel surface forms a protective layer against corrosion. This application is crucial in extending the lifespan of metal structures and components in various industrial settings (Mistry, Patel, Patel, & Jauhari, 2011).
Antiproliferative Activity
Derivatives of urea, particularly those containing aryl and phenyl groups, have been designed and synthesized for their antiproliferative activity against various cancer cell lines. The structural features of these compounds, including the presence of methoxy groups, are key to their biological activity. Some derivatives have shown significant inhibitory effects, suggesting their potential as anticancer agents. This highlights the importance of such compounds in the development of new therapeutic agents for cancer treatment (Feng et al., 2020).
Photodegradation and Hydrolysis Study
Substituted urea compounds have been studied for their photodegradation and hydrolysis in water, contributing to understanding their environmental fate. This research is essential for assessing the ecological impact of such compounds and their derivatives, ensuring their safe use and disposal (Gatidou & Iatrou, 2011).
Antimicrobial Properties
The synthesis and evaluation of novel urea derivatives, including those with methoxyphenyl groups, have shown promising antimicrobial properties. These compounds, through their structural design, offer potential applications in combating microbial infections, highlighting the versatile nature of urea derivatives in pharmaceutical development (Rani et al., 2014).
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-26-17-10-12-24(13-11-17)16-6-4-15(5-7-16)22-21(25)23-19-9-8-18(27-2)14-20(19)28-3/h4-9,14,17H,10-13H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHZBMIERFFETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2514563.png)
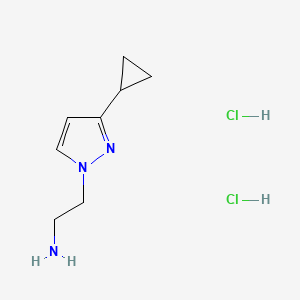
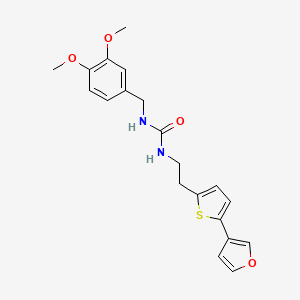

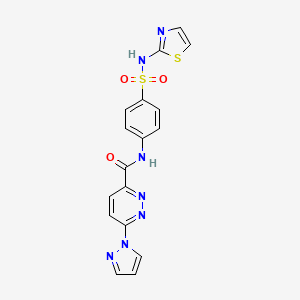
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2514573.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)

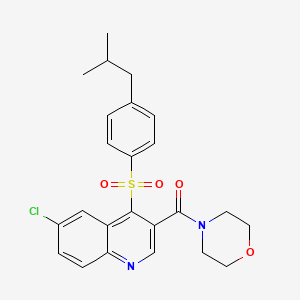
![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)
